REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[BH4-].[Na+].C1(C)C=CC=CC=1.O>CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>[N+:1]([C:4]1[CH:13]=[C:12]2[C:7](=[CH:6][CH:5]=1)[CH2:8][CH2:9][CH:10]=[CH:11]2)([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in ice-water
|
Type
|
CUSTOM
|
Details
|
quenched with a solution of MeOH (200 mL) and concentrated HCl (35 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CHCl
|
Type
|
CUSTOM
|
Details
|
The extracts were dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give a tan solid
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
collected in a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
WASH
|
Details
|
washed with H2O, aqueous NaHCO3, and brine
|
Type
|
CUSTOM
|
Details
|
the solvent was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=CCCC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |